molecular formula C7H13NO B2885814 2-Ethoxy-3-methylbutanenitrile CAS No. 1479205-96-3

2-Ethoxy-3-methylbutanenitrile

Cat. No. B2885814
CAS RN: 1479205-96-3
M. Wt: 127.187
InChI Key: AKUZONKAWGDQFX-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbutanenitrile is a chemical compound with the CAS Number: 1479205-96-3 . It has a molecular weight of 127.19 and its IUPAC name is this compound . The compound is in liquid form .


Synthesis Analysis

The synthesis of this compound can be achieved through the Williamson synthesis . In this process, an alkyl halide reacts with an alkoxide ion in an S N 2 reaction . The alkyl halide should be primary, having the least steric hindrance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Novel Methods for Chemical Synthesis

Synthesis of γ-Ethoxyallylstananes and Dienol Ethers

The reaction of 2-ethoxy-3-alkenenitriles with tributylstannyllithium produces γ-ethoxyallylstannanes efficiently. This method provides a new pathway for preparing substituted 2-ethoxy-1,3-butadienes, significant for synthetic chemistry (T. Takeda et al., 1986).

Catalytic Activities and Material Synthesis

Etherification Rates and Catalytic Efficiency

Studies on the etherification rates of 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) using acidic ion-exchange resins have shown a dependence of catalytic activity on the morphological properties of the resins. This research highlights the importance of resin properties in catalysis and material synthesis (R. Soto et al., 2018).

Biosynthetic Pathways for Biofuel Production

Biofuel Precursor Synthesis

Exploration of biosynthetic pathways for the production of methyl ethyl ketone (MEK) precursors, including 2-hydroxy-2-methylbutanenitrile, provides insight into sustainable production methods for biofuels. This research uses retrobiosynthesis tools to discover novel pathways, demonstrating the potential for synthetic biology in developing bio-based chemicals (Milenko Tokic et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition . It’s recommended to wear protective gloves, eye protection, and face protection when handling the compound .

properties

IUPAC Name

2-ethoxy-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUZONKAWGDQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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